molecular formula C13H15ClN2OS B2858334 N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)pentanamide CAS No. 868230-79-9

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)pentanamide

Cat. No.: B2858334
CAS No.: 868230-79-9
M. Wt: 282.79
InChI Key: ZKBATOWJDAJRRE-UHFFFAOYSA-N
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Description

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)pentanamide is a synthetic organic compound belonging to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by the presence of a chloro and methyl group on the benzothiazole ring, along with a pentanamide side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)pentanamide typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Chloro and Methyl Groups: The chloro and methyl groups can be introduced through electrophilic substitution reactions using appropriate reagents such as chlorinating agents and methylating agents.

    Attachment of the Pentanamide Side Chain: The final step involves the acylation of the benzothiazole derivative with pentanoyl chloride in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and microwave-assisted synthesis may be employed to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)pentanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the amide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-inflammatory and analgesic agent.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)pentanamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of key enzymes involved in bacterial cell wall synthesis. In anti-inflammatory applications, the compound may inhibit the production of pro-inflammatory cytokines by modulating signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway.

Comparison with Similar Compounds

Similar Compounds

    N-(6-chloro-1,3-benzothiazol-2-yl)hydrazine carboxamide: Known for its anti-inflammatory and analgesic activities.

    N-(6-chloro-1,3-benzothiazol-2-yl)-4-(trifluoromethyl)benzamide: Studied for its potential anticancer properties.

    2,4-disubstituted thiazoles: Evaluated for their antibacterial and antifungal activities.

Uniqueness

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)pentanamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its pentanamide side chain, in particular, may enhance its solubility and bioavailability compared to other benzothiazole derivatives.

Properties

IUPAC Name

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2OS/c1-3-4-5-11(17)15-13-16-12-8(2)6-9(14)7-10(12)18-13/h6-7H,3-5H2,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKBATOWJDAJRRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=NC2=C(S1)C=C(C=C2C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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